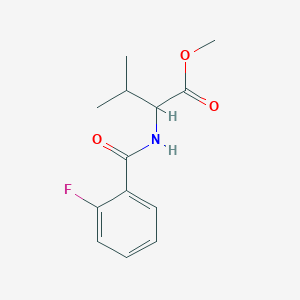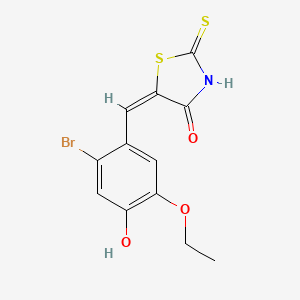
n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tetrahydrothiophene ring with a sulfone group, an iodine atom attached to the benzene ring, and a methyl group attached to the nitrogen atom of the amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrothiophene ring, followed by the introduction of the sulfone group through oxidation. The iodination of the benzene ring is usually achieved using iodine or iodine monochloride in the presence of a suitable catalyst. The final step involves the formation of the amide bond by reacting the iodinated benzene derivative with N-methylamine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions: n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Further oxidized sulfone derivatives.
Reduction: Deiodinated benzamide derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of sulfone-containing molecules with biological targets. Its iodine atom also makes it useful in radiolabeling studies.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Wirkmechanismus
The mechanism of action of n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target. The compound’s overall structure allows it to fit into specific binding pockets, modulating the activity of the target protein or enzyme.
Vergleich Mit ähnlichen Verbindungen
n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound shares the tetrahydrothiophene ring with a sulfone group but differs in the presence of a pyrazole ring instead of a benzene ring.
n-(1,1-Dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide: This compound has a similar tetrahydrothiophene ring with a sulfone group but contains a hydrazinecarbothioamide moiety instead of a benzamide group.
Uniqueness: n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide is unique due to the presence of the iodine atom on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The combination of the sulfone group and the iodine atom makes this compound particularly interesting for further research and development.
Eigenschaften
Molekularformel |
C12H14INO3S |
|---|---|
Molekulargewicht |
379.22 g/mol |
IUPAC-Name |
N-(1,1-dioxothiolan-3-yl)-3-iodo-N-methylbenzamide |
InChI |
InChI=1S/C12H14INO3S/c1-14(11-5-6-18(16,17)8-11)12(15)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3 |
InChI-Schlüssel |
PTGMXTBLVYYAJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[(4-Bromo-2-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B14915161.png)
![(E,6R)-6-[(10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B14915168.png)







![3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid](/img/structure/B14915220.png)
![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)


